REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][C:4]([CH:14]=[O:15])=[C:5]([CH3:13])[C:6]=1[CH2:7][CH2:8][C:9]([O:11]C)=[O:10].Cl>[OH-].[Na+]>[C:9]([CH2:8][CH2:7][C:6]1[C:5]([CH3:13])=[C:4]([CH:14]=[O:15])[NH:3][C:2]=1[CH3:1])([OH:11])=[O:10] |f:2.3|
|
Name
|
|
Quantity
|
0.23 g
|
Type
|
reactant
|
Smiles
|
CC=1NC(=C(C1CCC(=O)OC)C)C=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted three times with 10 mL of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with 10 mL of water and 5 mL of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)CCC=1C(=C(NC1C)C=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 230 mg | |
YIELD: PERCENTYIELD | 106% | |
YIELD: CALCULATEDPERCENTYIELD | 98.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |